4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a methoxyphenyl group, and a phenyl group attached to the pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of an appropriate pyrimidine derivative with an ethylsulfanyl group and a methoxyphenyl group under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic framework but with different nitrogen positions, resulting in distinct chemical behaviors.
Uniqueness
Its ethylsulfanyl and methoxyphenyl groups contribute to its distinct reactivity and biological activity compared to other pyrrolo[2,3-d]pyrimidine derivatives .
Properties
Molecular Formula |
C21H19N3OS |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-ethylsulfanyl-7-(2-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H19N3OS/c1-3-26-21-19-16(15-9-5-4-6-10-15)13-24(20(19)22-14-23-21)17-11-7-8-12-18(17)25-2/h4-14H,3H2,1-2H3 |
InChI Key |
OHDXCHPIAGDRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=NC2=C1C(=CN2C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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